Cas no 24106-86-3 (Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate)
Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate
- 2-(2-FLUOROBENZYL)ACETOACETIC ACID ETHYL ESTER
- Benzenepropanoic acid, a-acetyl-2-fluoro-, ethyl ester
- ethyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate
- A817100
- AC1MBZBD
- Aethyl-α-(o-fluorobenzyl)acetoacetat
- AG-E-71159
- AK-34301
- CTK4F2926
- Ethyl 2-(2-fluorobenzyl)acetoacetate
- ethyl 2-acetyl-3-(2-fluorophenyl)propionate
- KB-14062
- SureCN6587934
- E78314
- 2-(2-Fluorobenzyl)-acetoacetic acid ethyl ester
- DTXSID50374566
- BS-49413
- AKOS022176200
- CS-0197072
- 24106-86-3
- cicrotoicacid
- FYIXPASNYHVDHS-UHFFFAOYSA-N
- Ethyl2-(2-fluorobenzyl)-3-oxobutanoate
- FT-0638394
- SCHEMBL6587934
- MFCD03093821
- alpha-Acetyl-2-Fluoro-Benzenepropanoic Acid Ethyl Ester
- DB-046351
-
- MDL: MFCD03093821
- Inchi: 1S/C13H15FO3/c1-3-17-13(16)11(9(2)15)8-10-6-4-5-7-12(10)14/h4-7,11H,3,8H2,1-2H3
- InChI Key: FYIXPASNYHVDHS-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1CC(C(=O)OCC)C(C)=O
Computed Properties
- Exact Mass: 238.10100
- Monoisotopic Mass: 238.10052250g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 278
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- Boiling Point: 106 °C
- PSA: 43.37000
- LogP: 2.13650
Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 009645-1g |
2-(2-Fluorobenzyl)acetoacetic acid ethyl ester |
24106-86-3 | 95% | 1g |
£32.00 | 2022-02-28 | |
| Fluorochem | 009645-5g |
2-(2-Fluorobenzyl)acetoacetic acid ethyl ester |
24106-86-3 | 95% | 5g |
£96.00 | 2022-02-28 | |
| eNovation Chemicals LLC | Y1199880-25g |
Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate |
24106-86-3 | 95% | 25g |
$500 | 2024-07-23 | |
| Oakwood | 009645-250mg |
2-(2-Fluorobenzyl)-acetoacetic acid ethyl ester |
24106-86-3 | 250mg |
$96.00 | 2024-07-19 | ||
| Oakwood | 009645-1g |
2-(2-Fluorobenzyl)-acetoacetic acid ethyl ester |
24106-86-3 | 1g |
$350.00 | 2024-07-19 | ||
| Aaron | AR006Y2C-100mg |
Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate |
24106-86-3 | 95% | 100mg |
$13.00 | 2025-01-23 | |
| Aaron | AR006Y2C-250mg |
Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate |
24106-86-3 | 95% | 250mg |
$19.00 | 2025-01-23 | |
| Aaron | AR006Y2C-1g |
Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate |
24106-86-3 | 95% | 1g |
$47.00 | 2025-01-23 | |
| Aaron | AR006Y2C-5g |
Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate |
24106-86-3 | 95% | 5g |
$128.00 | 2023-12-14 | |
| 1PlusChem | 1P006XU0-100mg |
Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate |
24106-86-3 | 95% | 100mg |
$8.00 | 2025-02-21 |
Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate Suppliers
Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate
Comprehensive Overview of Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate (CAS No. 24106-86-3): Properties, Applications, and Industry Insights
Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate (CAS No. 24106-86-3) is a fluorinated organic compound with significant relevance in pharmaceutical and agrochemical research. This ester derivative, characterized by its 2-fluorobenzyl moiety and 3-oxobutanoate backbone, has garnered attention for its versatile synthetic applications. In this article, we delve into its molecular structure, industrial uses, and emerging trends aligned with current scientific inquiries, such as green chemistry and fluorinated building blocks.
The compound’s CAS No. 24106-86-3 serves as a unique identifier in regulatory and commercial databases, ensuring precise tracking in supply chains. Its ethyl ester group enhances solubility, making it a preferred intermediate in API synthesis (Active Pharmaceutical Ingredients). Researchers frequently explore its role in peptide coupling and heterocycle formation, addressing growing demand for bioactive molecules in drug discovery.
Recent advancements highlight the compound’s utility in catalyzed asymmetric reactions, a hotspot in organofluorine chemistry. With fluorine’s electronegativity influencing molecular interactions, Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate is pivotal in designing metabolically stable compounds—a key focus in medicinal chemistry forums. Users often search for "fluorobenzyl derivatives in drug design" or "sustainable synthesis of 3-oxobutanoates," reflecting industry priorities.
From an industrial perspective, the compound aligns with green synthesis trends. Manufacturers increasingly adopt solvent-free protocols and biocatalysis to produce such intermediates, reducing environmental footprints. This resonates with queries like "eco-friendly esterification methods"—a testament to shifting market demands. Additionally, its high purity grade (>98%) ensures compliance with GMP standards, critical for pharmaceutical excipients.
In agrochemicals, CAS No. 24106-86-3 derivatives contribute to crop protection agents, leveraging fluorine’s ability to enhance ligand-receptor binding. Searches for "fluorinated agrochemical intermediates" underscore this niche. The compound’s thermal stability further supports formulations requiring prolonged shelf-life, a recurring theme in formulation science discussions.
Analytical techniques like HPLC and NMR are essential for quality control of Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate. Laboratories frequently seek "spectroscopic data for fluorobenzyl compounds", emphasizing the need for accessible characterization data. Collaborative platforms (e.g., Reaxys, SciFinder) often index such details, streamlining R&D workflows.
Looking ahead, the compound’s potential in material science—such as polymeric coatings—is under exploration. Its fluorine-rich structure may impart hydrophobicity, relevant for water-resistant materials. This intersects with popular queries like "fluorine in smart materials," highlighting cross-disciplinary appeal.
In summary, Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate (CAS No. 24106-86-3) exemplifies the synergy between structural specificity and industrial applicability. Its role in pharmaceuticals, agrochemicals, and emerging fields positions it as a compound of enduring scientific and commercial interest.
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